

A Comparative Genomic Guide: Salmonella Kentucky ST198 vs. ST152

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Compound of Interest

Compound Name: ST 198

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This guide provides a comprehensive comparative analysis of two key *Salmonella enterica* serovar Kentucky sequence types (STs): the globally emerging, often multidrug-resistant ST198, and the predominantly animal-associated ST152. Understanding the genomic distinctions between these lineages is crucial for diagnostics, surveillance, and the development of targeted interventions.

Core Genomic and Epidemiological Distinctions

Salmonella Kentucky is a polyphyletic serovar, with ST198 and ST152 representing two distinct and genetically distant lineages.^{[1][2][3]} Phylogenetic analyses have shown that these two STs are more closely related to other *Salmonella* serovars than to each other.^{[1][4]}

ST198 is frequently associated with human clinical cases of salmonellosis, particularly in Northern Africa, Europe, and Southeast Asia.^[1] A specific subclade, ST198-CIPR, is notable for its resistance to ciprofloxacin and other antimicrobials.^[5] Infections in North America with ST198 have often been linked to international travel.^[1] In contrast, ST152 is the most prevalent sequence type found in poultry in the United States and is only sporadically associated with human illness.^{[2][3][6]}

Comparative Data Summary

The following tables summarize key quantitative differences between S. Kentucky ST198 and ST152 based on available genomic and phenotypic data.

Table 1: General Characteristics and Host Association

Feature	S. Kentucky ST198	S. Kentucky ST152
Primary Association	Human clinical cases, international poultry[2][3][6]	U.S. poultry, cattle[1][2][3][6]
Prevalence in U.S. Humans	Accounts for the majority of S. Kentucky infections[7][8][9]	Less frequently associated with human illness[2][3][6]
Geographic Distribution	Global, with a notable presence in Africa, Asia, and Europe[5][10]	Predominantly North America, particularly the U.S.[1][6]

Table 2: Antimicrobial Resistance Profile

Antimicrobial Resistance	S. Kentucky ST198	S. Kentucky ST152
Fluoroquinolone Resistance	Common, especially in the ST198-CIPR subclade due to mutations in gyrA and parC[5][10][11]	Generally susceptible to fluoroquinolones[2][3]
Multidrug Resistance (MDR)	Frequently MDR, often associated with the presence of Salmonella Genomic Island 1 (SGI-1)[10][12]	MDR is observed but less consistently than in ST198[2]
Common Resistance Genes	aac(3)-Id, aadA7, blaTEM-1, sul1, tetA (associated with SGI1-K)[5]	Resistance genes are more variable and less consistently reported.
Third-Generation Cephalosporins	Resistance has been reported[11]	Resistance has been reported[2]

Table 3: Genomic Features

Genomic Feature	S. Kentucky ST198	S. Kentucky ST152
Genetic Lineage	Forms a distinct genetic lineage from ST152[2][3]	Forms a distinct genetic lineage from ST198[2][3]
Lineage-Specific Genes	Possesses a unique repertoire of lineage-specific genes, with many encoding for metabolic functions[13]	Possesses a unique repertoire of lineage-specific genes, also with a significant portion related to metabolism[13]
Pan-genome	A comparative analysis of three ST198 and four ST152 strains identified a pan-genome of 5464 genes.[13]	A comparative analysis of three ST198 and four ST152 strains identified a pan-genome of 5464 genes.[13]
Metabolic Versatility	Exhibits significantly higher respiratory activity and broader metabolic versatility across various substrates and stress conditions.[13][14]	Shows a more limited metabolic profile compared to ST198.[13][14]
myo-inositol Catabolism	The canonical iol gene cluster for myo-inositol catabolism is conserved.[13][14]	The canonical iol gene cluster is absent, though weak growth on myo-inositol suggests an alternative pathway may exist. [13][14]

Experimental Protocols

Whole-Genome Sequencing and Comparative Genomic Analysis

This protocol outlines a typical workflow for the comparative genomic analysis of S. Kentucky ST198 and ST152 isolates.

- Bacterial Isolation and Culture:
 - Isolate presumptive Salmonella colonies from samples (e.g., clinical swabs, food products, environmental swabs) using selective agar such as Xylose Lysine Deoxycholate (XLD)

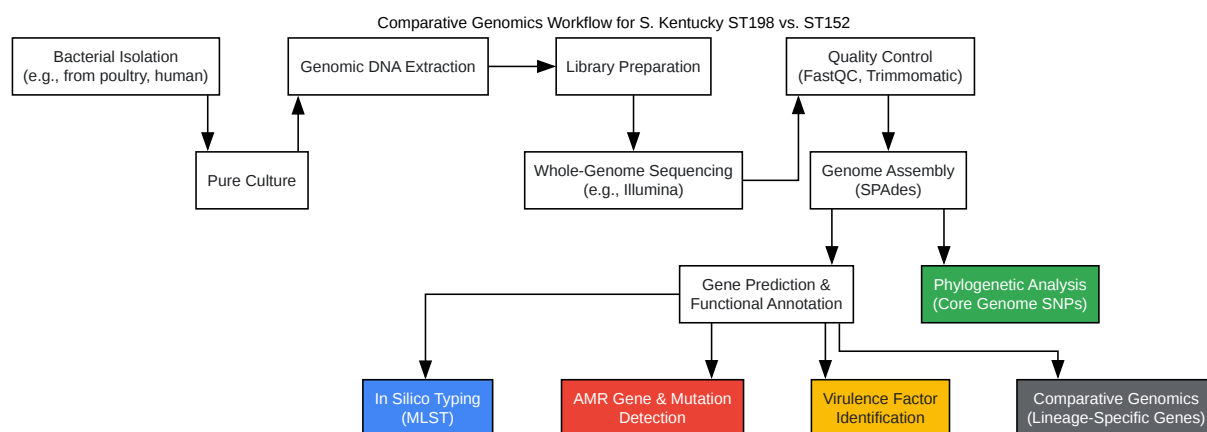
agar.

- Subculture single colonies in a non-selective broth such as Brain Heart Infusion (BHI) broth at 37°C for 18-24 hours.[15]
- DNA Extraction:
 - Extract high-quality genomic DNA from the overnight culture using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) according to the manufacturer's instructions.[15][16]
 - Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).[16]
- Library Preparation and Sequencing:
 - Prepare sequencing libraries using a commercial kit (e.g., Nextera XT DNA Library Prep Kit, Illumina) following the manufacturer's protocol.[16]
 - Perform paired-end sequencing on an Illumina platform (e.g., MiSeq, NextSeq) to generate short-read data.[15][16]
- Bioinformatic Analysis:
 - Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Trim low-quality bases and remove adapter sequences using software such as Trimmomatic. [15][16]
 - De Novo Assembly: Assemble the trimmed reads into contigs using an assembler like SPAdes.[15]
 - In Silico Typing: Determine the sequence type (ST) using Multi-Locus Sequence Typing (MLST) tools.
 - Antimicrobial Resistance (AMR) Gene Detection: Identify acquired AMR genes and chromosomal mutations (e.g., in *gyrA*, *parC*) using databases like ResFinder and CARD.
 - Virulence Factor Identification: Screen the genomes for known virulence factors using databases such as the Virulence Factor Database (VFDB).[12]

- Phylogenetic Analysis: Perform core genome single nucleotide polymorphism (SNP) analysis to infer phylogenetic relationships between isolates. A suitable reference genome (e.g., a well-characterized ST198 or ST152 strain) should be used for mapping.[1][2]
- Comparative Genomics: Identify lineage-specific genes and genomic regions (e.g., genomic islands like SGI-1) by comparing the genomes of ST198 and ST152 isolates.

Visualizations

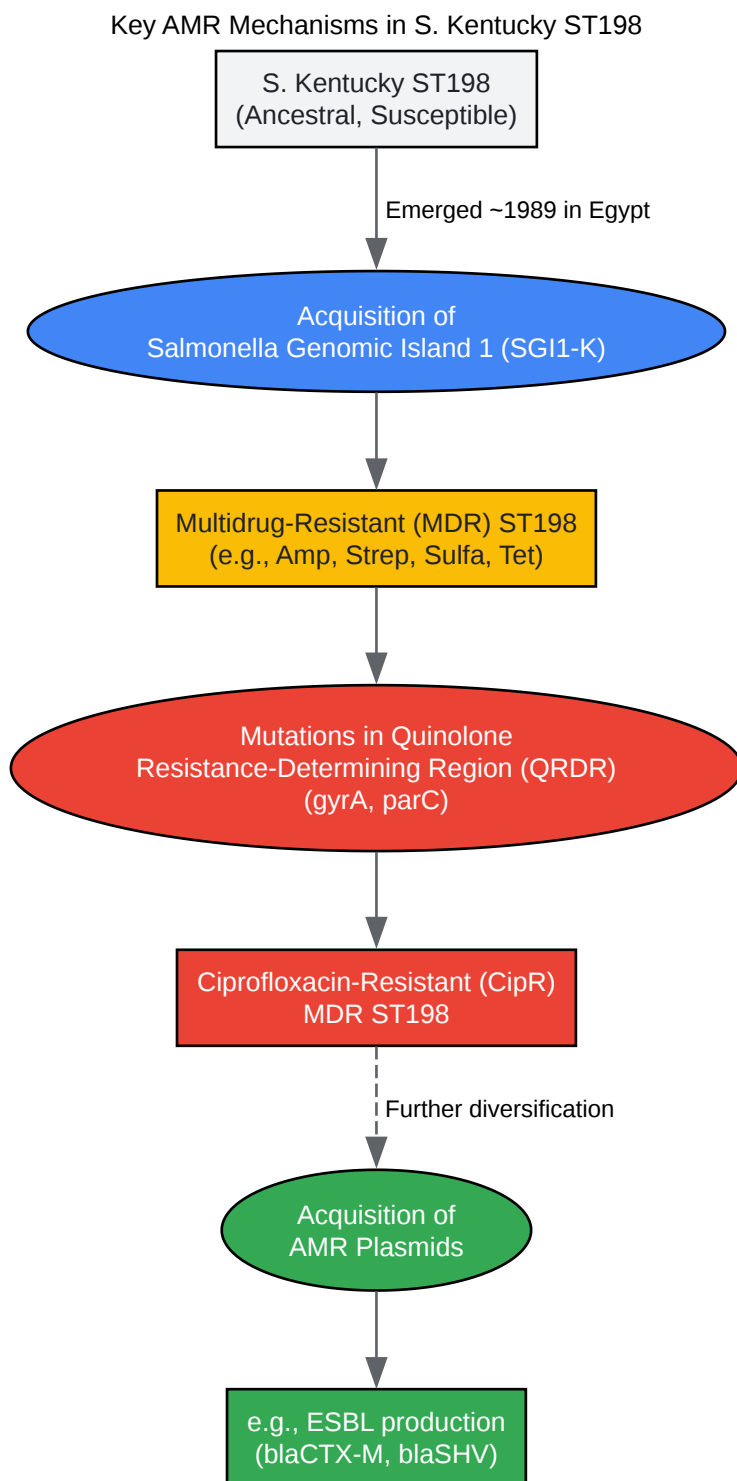
Logical Workflow for Comparative Genomics



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Caption: A flowchart illustrating the key steps in the comparative genomic analysis of *S. Kentucky* isolates.

Antimicrobial Resistance Acquisition in *S. Kentucky* ST198



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Caption: A diagram showing the stepwise acquisition of key antimicrobial resistance determinants in S. Kentucky ST198.

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References

- 1. Genomic and Evolutionary Analysis of Two Salmonella enterica Serovar Kentucky Sequence Types Isolated from Bovine and Poultry Sources in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | High-Resolution Comparative Genomics of Salmonella Kentucky Aids Source Tracing and Detection of ST198 and ST152 Lineage-Specific Mutations [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Item - Genomic and Evolutionary Analysis of Two Salmonella enterica Serovar Kentucky Sequence Types Isolated from Bovine and Poultry Sources in North America - Public Library of Science - Figshare [plos.figshare.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. patrinum.ch [patrinum.ch]
- 7. Genomic Diversity, Antimicrobial Resistance, and Virulence Gene Profiles of Salmonella Serovar Kentucky Isolated from Humans, Food, and Animal Ceca Content Sources in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genomic Diversity, Antimicrobial Resistance, and Virulence Gene Profiles of Salmonella Serovar Kentucky Isolated from Humans, Food, and Animal Ceca Content Sources in the United States [agris.fao.org]
- 9. fda.gov [fda.gov]
- 10. Global phylogenomics of multidrug-resistant Salmonella enterica serotype Kentucky ST198 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genomic characterization of multidrug-resistant Salmonella serovar Kentucky ST198 isolated in poultry flocks in Spain (2011–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Genomics and Functional Profiling Reveal Lineage-Specific Metabolic Adaptations in Globally Emerging Fluoroquinolone-Resistant Salmonella Kentucky ST198 -

PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]
- 16. Whole-genome sequencing-based characterization of Salmonella enterica Serovar Enteritidis and Kentucky isolated from laying hens in northwest of Iran, 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]
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